molecular formula C7H3ClINO B12869813 2-Chloro-4-iodobenzo[d]oxazole

2-Chloro-4-iodobenzo[d]oxazole

Katalognummer: B12869813
Molekulargewicht: 279.46 g/mol
InChI-Schlüssel: BQCVKJLQLKBJKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 2-Chloro-4-iodobenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate halogenated precursors. One common method includes the reaction of 2-aminophenol with 2-chloro-4-iodobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2-Chloro-4-iodobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles with different oxidation states.

    Coupling Reactions: The presence of halogen atoms makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck reactions.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-iodobenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and cell division, thereby exhibiting anticancer activity . The molecular targets and pathways involved vary based on the functional groups attached to the benzoxazole ring and the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-iodobenzo[d]oxazole can be compared with other benzoxazole derivatives such as:

    2-Methoxybenzo[d]oxazole: Known for its antibacterial and antifungal activities.

    2-Ethoxybenzo[d]oxazole: Exhibits similar biological activities but with different potency and selectivity.

    2-Chloro-5-iodobenzo[d]oxazole: A structural isomer with potentially different reactivity and biological properties.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H3ClINO

Molekulargewicht

279.46 g/mol

IUPAC-Name

2-chloro-4-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI-Schlüssel

BQCVKJLQLKBJKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)I)N=C(O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.